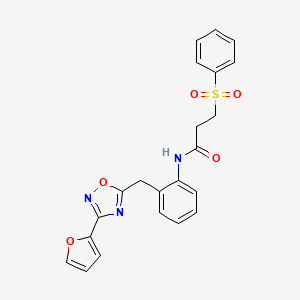

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylsulfonyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylsulfonyl)propanamide is a complex organic compound characterized by the presence of a furan ring, an oxadiazole ring, and a sulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions:

Formation of the oxadiazole ring: : Starting from a suitable nitrile and hydroxylamine, the 1,2,4-oxadiazole core can be synthesized via cyclization.

Attachment of the furan ring: : Using a furan derivative, the oxadiazole ring is functionalized through a coupling reaction.

Preparation of the sulfonamide: : Sulfonylation of a suitable amine with a sulfonyl chloride produces the sulfonamide group.

Final assembly: : Coupling these intermediates together under controlled conditions yields the final product.

Industrial Production Methods

Scaling up this synthesis for industrial purposes requires optimization of each step to ensure high yield and purity. Solvent selection, temperature control, and reaction times are critical parameters that need to be finely tuned for industrial-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The furan ring can undergo oxidative cleavage.

Reduction: : Reduction of the oxadiazole ring may lead to the formation of amino derivatives.

Substitution: : The aromatic rings in the structure are susceptible to electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Typically uses oxidizing agents like m-chloroperbenzoic acid.

Reduction: : Can be carried out using hydride donors such as sodium borohydride.

Substitution: : Requires electrophilic reagents like chlorosulfonic acid for sulfonation reactions.

Major Products

The products depend on the specific reactions and conditions employed. Oxidative cleavage of the furan ring, for instance, produces aldehyde derivatives, whereas reduction of the oxadiazole ring yields amino derivatives.

Aplicaciones Científicas De Investigación

This compound’s structure makes it versatile for various scientific applications:

Chemistry: : Used as a building block for synthesizing more complex molecules.

Medicine: : Investigated for its potential therapeutic effects, particularly in cancer research due to the bioactivity of the oxadiazole and sulfonamide moieties.

Industry: : Utilized in the development of advanced materials, including polymers with specific chemical properties.

Mecanismo De Acción

The compound exerts its effects through multiple pathways:

Molecular Targets: : It can target enzymes, particularly those involved in metabolic pathways.

Pathways Involved: : The oxadiazole ring is known for its role in inhibiting enzymatic reactions, possibly by acting as a bioisostere for amide bonds in biological systems.

Comparación Con Compuestos Similares

Compared to other compounds with similar structural motifs, N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylsulfonyl)propanamide stands out due to the presence of both oxadiazole and sulfonamide groups, which impart unique chemical and biological properties. Here are some similar compounds:

N-(2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl)benzenesulfonamide: : Similar structural framework but lacks the furan ring.

3-(benzylsulfonyl)-N-(2-(furan-2-yl)phenyl)propanamide: : Contains the furan and sulfonamide groups but lacks the oxadiazole ring.

2-(3-(benzenesulfonyl)propyl)-N-(2-(furan-2-yl)phenyl)-1,2,4-oxadiazole: : Another structural analog with slight variations in the position and types of substituents.

Actividad Biológica

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylsulfonyl)propanamide, a compound characterized by its unique oxadiazole and furan moieties, has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research. This article aims to provide a detailed overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

This compound features a furan ring and an oxadiazole ring, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The mechanism of action is believed to involve the release of nitric oxide (NO), which plays a crucial role in apoptosis and cellular signaling pathways. The following table summarizes the antiproliferative activity against various cancer cell lines:

| Cell Line | GI50 (µM) | Selectivity Index |

|---|---|---|

| T24 Bladder Cancer | 0.5 | 14.5 |

| LNCaP Prostate Cancer | 20 | 1.0 |

| HaCaT (Normal Cells) | 7.0 | - |

The results indicate that the compound exhibits significant selectivity towards T24 cancer cells compared to normal cells, suggesting a promising therapeutic index for further development.

The proposed mechanism involves interaction with intracellular thiols or thiol groups of proteins, leading to the formation of cytotoxic adducts. This reaction may result in a significant reduction in cell viability through apoptosis induction. Notably, some derivatives have shown high antiproliferative activity even in the presence of NO scavengers, indicating alternative pathways may contribute to their efficacy .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on T24 Bladder Cancer Cells : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell growth. The study found that at concentrations as low as 0.5 µM, there was a significant decrease in cell viability compared to untreated controls .

- Prostate Cancer Evaluation : In another study focusing on LNCaP prostate cancer cells, while the compound exhibited lower activity (GI50 = 20 µM), it still demonstrated potential as part of a combination therapy strategy when paired with other chemotherapeutics .

Future Directions

Further research is warranted to explore:

- In vivo studies : To confirm the efficacy and safety profile observed in vitro.

- Mechanistic studies : To elucidate the specific pathways involved in the anticancer effects.

- Structure-activity relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5S/c26-20(12-14-31(27,28)17-8-2-1-3-9-17)23-18-10-5-4-7-16(18)15-21-24-22(25-30-21)19-11-6-13-29-19/h1-11,13H,12,14-15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENCZEXRIXYQTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.